5-Bromo-N4-methylpyridine-3,4-diamine
Description
5-Bromo-N4-methylpyridine-3,4-diamine (CAS 1044771-99-4) is a substituted pyridine derivative with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol . The compound features a bromine atom at the 5-position of the pyridine ring and a methyl group at the N4-amino position. Its storage requires protection from light, an inert atmosphere, and room temperature . Safety data indicate hazards related to acute toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335), necessitating precautions during handling .
Properties
IUPAC Name |
5-bromo-4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEXBFOWCDXSEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647972 | |
| Record name | 5-Bromo-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044771-99-4 | |
| Record name | 5-Bromo-N~4~-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N4-methylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N4-methylpyridine-3,4-diamine typically involves the following steps :
Alkylation of Pyridine: Pyridine is reacted with methanesulfonic acid in the presence of a base to form N-methylpyridine.
Bromination: The N-methylpyridine is then reacted with bromine in an appropriate solvent to yield 5-Bromo-N-methylpyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N4-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the amino groups to form different functional groups.
Scientific Research Applications
5-Bromo-N4-methylpyridine-3,4-diamine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N4-methylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways . The bromine and amino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl-Substituted Analog: 5-Bromo-N4-ethyl-pyridine-3,4-diamine
- Molecular Formula : C₇H₁₀BrN₃
- Molecular Weight : 216.08 g/mol
- Key Differences : The ethyl group at the N4 position increases steric bulk compared to the methyl group in the parent compound. This substitution may influence solubility, reactivity, and biological interactions.
- The compound is available at 95%+ purity and stored at room temperature .
Chloro-Ethyl Analog: 5-Bromo-2-chloro-N4-ethylpyridine-3,4-diamine
- Molecular Formula : C₇H₉BrClN₃
- Molecular Weight : 250.52 g/mol
- Key Differences : The addition of a chlorine atom at the 2-position introduces electronic effects (e.g., increased electronegativity) and alters steric interactions. This modification could enhance binding affinity in coordination chemistry or pharmaceutical contexts.
- Synthesis & Handling : Requires room-temperature storage, with molarity-based dilution guidelines provided for laboratory use .
Bromopyridinyl Methylidene Derivative
- Structure : 5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine
- Key Features : This compound features a conjugated Schiff base-like structure, which may enhance its ability to act as a ligand in metal coordination complexes. Single-crystal X-ray studies confirm its planar geometry, critical for applications in supramolecular chemistry .
Comparative Data Table
Biological Activity
5-Bromo-N4-methylpyridine-3,4-diamine (also known as this compound dihydrochloride) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at position 5 of the pyridine ring and two amino groups at positions 3 and 4, along with a methyl group at position 4. This unique arrangement contributes to its distinct chemical reactivity and biological activity.
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Bromine at position 5 | Enhanced reactivity due to bromine substitution |
| 3,4-Diaminopyridine | Lacks methyl group at position 4 | More basic due to additional amine functionality |
| N3-Methylpyridine-3,4-diamine | Methyl group at position 3 instead of 4 | Different steric effects influencing reactivity |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The compound's ability to interact with microbial enzymes may play a role in its antimicrobial action .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it may inhibit certain kinases that are crucial for tumor growth .
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Alteration of Signaling Pathways : By binding to receptors or other proteins, it can affect cellular signaling pathways related to cell growth and differentiation .
Case Studies
- Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an IC50 value significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
- Anticancer Activity Research : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound triggers apoptosis through the activation of caspase pathways .
Research Applications
The compound is not only significant for its biological activities but also serves as an important intermediate in organic synthesis. Its applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
